2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine
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Overview
Description
2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine is an organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a pyrazole ring that has a bromine atom at the 4-position
Mechanism of Action
Target of Action
It’s worth noting that pyrazole-containing compounds are known for their diverse pharmacological effects . They have been evaluated for potential against various strains such as Mycobacterium tuberculosis .
Mode of Action
Pyrazole derivatives have been involved in rhodium (iii)-catalyzed and solvent-controlled c–h bond functionalization . This process provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products .
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been synthesized and evaluated for their potential against various strains .
Pharmacokinetics
The compound has a molecular weight of 22405700, a density of 163g/cm3, and a boiling point of 3252ºC at 760 mmHg . These properties could potentially impact the compound’s bioavailability.
Result of Action
Pyrazole derivatives have shown potent antileishmanial and antimalarial activities . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound .
Action Environment
It’s worth noting that the lattice solvent is lost from all the methanol solvates upon exposure to air, yielding solvent-free powders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine typically involves the following steps:
Formation of 4-Bromo-1H-pyrazole: This can be achieved by brominating pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane.
Alkylation of 4-Bromo-1H-pyrazole: The 4-bromo-1H-pyrazole is then alkylated with a suitable alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Coupling with Pyridine: The alkylated product is then coupled with pyridine using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, in the presence of a base like potassium phosphate and a palladium catalyst like palladium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; solvents like water or acetonitrile; temperatures ranging from room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; solvents like ethanol or tetrahydrofuran; temperatures ranging from 0°C to room temperature.
Substitution: Amines, thiols; solvents like dimethylformamide or dichloromethane; bases like triethylamine; temperatures ranging from room temperature to reflux.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in biological studies to investigate the function of specific enzymes and receptors.
Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
2-((4-Chloro-1H-pyrazol-1-yl)methyl)pyridine: Similar structure but with a chlorine atom instead of bromine.
2-((4-Methyl-1H-pyrazol-1-yl)methyl)pyridine: Similar structure but with a methyl group instead of bromine.
2-((4-Fluoro-1H-pyrazol-1-yl)methyl)pyridine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
2-((4-Bromo-1H-pyrazol-1-yl)methyl)pyridine is unique due to the presence of the bromine atom, which can participate in specific interactions, such as halogen bonding, that are not possible with other substituents like chlorine, methyl, or fluorine. This can result in different biological activities and binding affinities, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[(4-bromopyrazol-1-yl)methyl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3/c10-8-5-12-13(6-8)7-9-3-1-2-4-11-9/h1-6H,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJPGCQKIHEAOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=C(C=N2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10592284 |
Source
|
Record name | 2-[(4-Bromo-1H-pyrazol-1-yl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850349-20-1 |
Source
|
Record name | 2-[(4-Bromo-1H-pyrazol-1-yl)methyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10592284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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